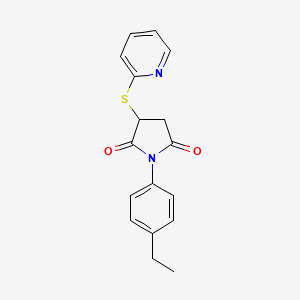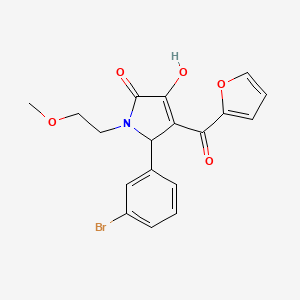![molecular formula C17H16N2O B3989198 2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B3989198.png)
2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol
Descripción general
Descripción
2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that the compound may act by disrupting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. The compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may pose a challenge for its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol. One potential direction is the development of novel derivatives with enhanced anticancer activity and solubility. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential as a catalyst for various reactions can be explored further.
In conclusion, 2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol is a promising compound with potential applications in various fields. Its ease of synthesis, low toxicity, and potent anticancer activity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and to explore its potential in other areas of research.
Aplicaciones Científicas De Investigación
2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Propiedades
IUPAC Name |
2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-13-12-19-16-9-5-4-8-15(16)18-17(19)11-10-14-6-2-1-3-7-14/h1-11,20H,12-13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBNHUSTGQUGNL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B3989127.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide](/img/structure/B3989134.png)

![4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3989147.png)
![1-[(1,3-benzothiazol-2-ylthio)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3989154.png)

![N-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B3989166.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3989174.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3989185.png)
![1-(3-chlorophenyl)-4-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B3989205.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989206.png)
![1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3989209.png)
![ethyl 4-[(2,4-dimethylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3989218.png)
